Pyrrol-2-one, 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-
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Overview
Description
4-Acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a 1,4-diketone.
Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor.
Acetylation and Hydroxylation: The acetyl and hydroxyl groups can be introduced through selective functionalization reactions, such as Friedel-Crafts acylation and hydroxylation using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes from alcohols.
Reduction: Formation of alcohols from ketones or aldehydes.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism by which 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-5-phenyl-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but lacks the fluorine atom.
4-Acetyl-5-(3-chlorophenyl)-3-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: Similar structure but has a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C23H21FN2O3 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-acetyl-2-(3-fluorophenyl)-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H21FN2O3/c1-13-17(18-8-3-4-9-19(18)25-13)10-11-26-21(15-6-5-7-16(24)12-15)20(14(2)27)22(28)23(26)29/h3-9,12,21,25,28H,10-11H2,1-2H3 |
InChI Key |
FCOUKASFGHPMJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN3C(C(=C(C3=O)O)C(=O)C)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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